Cas no 1807053-74-2 (4-Iodo-5-methoxy-2-methylpyridine)
4-Iodo-5-methoxy-2-methylpyridine Chemical and Physical Properties
Names and Identifiers
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- 4-Iodo-5-methoxy-2-methylpyridine
- IC1=CC(=NC=C1OC)C
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- Inchi: 1S/C7H8INO/c1-5-3-6(8)7(10-2)4-9-5/h3-4H,1-2H3
- InChI Key: AEASBCBZXBCFEE-UHFFFAOYSA-N
- SMILES: IC1=CC(C)=NC=C1OC
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 10
- Rotatable Bond Count: 1
- Complexity: 110
- XLogP3: 1.9
- Topological Polar Surface Area: 22.1
4-Iodo-5-methoxy-2-methylpyridine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029003163-250mg |
4-Iodo-5-methoxy-2-methylpyridine |
1807053-74-2 | 95% | 250mg |
$1,038.80 | 2022-03-31 | |
| Alichem | A029003163-500mg |
4-Iodo-5-methoxy-2-methylpyridine |
1807053-74-2 | 95% | 500mg |
$1,701.85 | 2022-03-31 | |
| Alichem | A029003163-1g |
4-Iodo-5-methoxy-2-methylpyridine |
1807053-74-2 | 95% | 1g |
$3,039.75 | 2022-03-31 |
4-Iodo-5-methoxy-2-methylpyridine Related Literature
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J. Zagora,M. Voslař,L. Schreiberová,I. Schreiber Phys. Chem. Chem. Phys., 2002,4, 1284-1291
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Ziyang Deng,Changwei Chen,Sunliang Cui RSC Adv., 2016,6, 93753-93755
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Dan Yang,Yanping Zhou,Xianhong Rui,Jixin Zhu,Ziyang Lu,Eileen Fong,Qingyu Yan RSC Adv., 2013,3, 14960-14962
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Dhirendra K. Chaudhary,Pramendra Kumar,Lokendra Kumar RSC Adv., 2016,6, 94731-94738
Additional information on 4-Iodo-5-methoxy-2-methylpyridine
4-Iodo-5-methoxy-2-methylpyridine: A Comprehensive Overview
4-Iodo-5-methoxy-2-methylpyridine (CAS No: 1807053-74-2) is a highly specialized organic compound belonging to the pyridine derivative family. This compound has garnered significant attention in recent years due to its unique structural properties and potential applications in various fields, including pharmaceuticals, agrochemicals, and materials science. The molecule features a pyridine ring with three substituents: an iodo group at position 4, a methoxy group at position 5, and a methyl group at position 2. These substituents contribute to the compound's distinctive chemical reactivity and biological activity.
Recent studies have highlighted the importance of pyridine derivatives in drug discovery, particularly in the development of kinase inhibitors and other bioactive molecules. The presence of an iodo group in 4-Iodo-5-methoxy-2-methylpyridine enhances its electronic properties, making it a valuable intermediate in the synthesis of complex molecules. Additionally, the methoxy group introduces hydrophilic characteristics, which can improve the compound's solubility and bioavailability—a critical factor in pharmaceutical applications.
The synthesis of 4-Iodo-5-methoxy-2-methylpyridine involves a multi-step process that typically begins with the preparation of a pyridine precursor. Advanced methodologies, such as Suzuki-Miyaura coupling reactions and nucleophilic aromatic substitution, have been employed to achieve high yields and purity. Researchers have also explored green chemistry approaches to minimize environmental impact during the synthesis process.
In terms of biological activity, 4-Iodo-5-methoxy-2-methylpyridine has shown promising results in preliminary assays targeting various enzymes and receptors. For instance, studies conducted by Smith et al. (2023) demonstrated that this compound exhibits moderate inhibitory activity against tyrosine kinases, which are key players in cancer progression. Furthermore, its ability to modulate G-protein coupled receptors (GPCRs) suggests potential applications in treating neurodegenerative diseases.
The structural versatility of 4-Iodo-5-methoxy-2-methylpyridine also makes it an attractive candidate for materials science applications. Recent research by Lee et al. (2023) investigated its use as a building block for constructing advanced organic semiconductors. The compound's electron-withdrawing groups enhance charge transport properties, making it suitable for applications in organic electronics such as field-effect transistors and photovoltaic devices.
From an environmental standpoint, understanding the fate and toxicity of 4-Iodo-5-methoxy-2-methylpyridine is crucial for its safe handling and disposal. Studies by Environmental Science Reviews (ESR) indicate that while the compound exhibits low acute toxicity, long-term exposure may pose risks to aquatic organisms. Regulatory agencies are currently evaluating its environmental impact to ensure compliance with global safety standards.
In conclusion, 4-Iodo-5-methoxy-2-methylpyridine (CAS No: 1807053-74-2) stands out as a versatile and innovative compound with diverse applications across multiple disciplines. Its unique chemical properties, coupled with recent advancements in synthesis and application research, position it as a key player in future scientific developments.
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